molecular formula C7H5F2NO3 B1456797 5-(Difluoromethoxy)picolinic acid CAS No. 1174323-34-2

5-(Difluoromethoxy)picolinic acid

Cat. No. B1456797
CAS RN: 1174323-34-2
M. Wt: 189.12 g/mol
InChI Key: QOGGIPBAUKZCGU-UHFFFAOYSA-N
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Description

  • CAS Number : 1174323-34-2 .

Scientific Research Applications

Optoelectronic Properties in Polymer Light-Emitting Devices

Research on a derivative of picolinic acid, specifically a picolinic acid derivative with an 1,3,4-oxadiazole unit, has been conducted to improve the optoelectronic properties of iridium complexes used in polymer light-emitting devices. This study demonstrated that modifying the ancillary ligand of picolinic acid with an 1,3,4-oxadiazole unit enhanced the optoelectronic properties of the iridium complex, showing improved luminance efficiency and peak brightness in devices (Xiao et al., 2009).

Antioxidant Activity

Another study focused on the synthesis of novel diselenides derived from -haloketones, -picoline alkenes, and various secondary amines, revealing that some of these compounds exhibited significant antioxidant activity. This research shows the potential of picolinic acid derivatives in the development of antioxidant agents (Narajji, Karvekar, & Das, 2008).

Luminescent Properties for Device Applications

A study on novel iridium complexes with 2-(9,9-diethylfluoren-2-yl)-5-trifluoromethyl-pyridine and picolinic acid as ligands revealed their promising luminescent properties. These complexes showed high decomposition temperatures and efficient luminescence in electrophosphorescent devices, indicating their potential for practical device applications (Zhang et al., 2010).

Picolinic Acid Degradation in Microorganisms

Research identified a gene cluster responsible for the degradation of picolinic acid in bacteria, providing new insights into the catabolic mechanisms of picolinic acid in microorganisms. This study contributes to the understanding of environmental detoxification of picolinic acid and its derivatives (Qiu et al., 2019).

Photocatalytic Activity

A study utilized 5-(3,4-dicarboxylphenyl)picolinic acid in the synthesis of coordination polymers with metals like Mn, Ni, Cu, and Zn. These compounds displayed photocatalytic activity for the degradation of dyes, showcasing the utility of picolinic acid derivatives in environmental applications (Gu et al., 2017).

Safety and Hazards

  • Safety Information : Handle with care and follow safety protocols .

Biochemical Analysis

Biochemical Properties

5-(Difluoromethoxy)picolinic acid plays a significant role in biochemical reactions, particularly in the inhibition of viral entry. It interacts with enzymes and proteins involved in viral membrane fusion, thereby preventing the entry of enveloped viruses into host cells . This compound has been shown to inhibit the entry of viruses such as severe acute respiratory syndrome coronavirus 2 and influenza A virus by targeting viral-cellular membrane fusion . Additionally, this compound interacts with cellular endocytosis pathways, further restricting viral entry .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting viral entry, which in turn affects cell signaling pathways and gene expression related to viral infection . This compound has been shown to interfere with the endocytic movement of virions towards the nucleus, thereby preventing viral replication . Furthermore, this compound has been observed to have cytotoxic effects at higher concentrations, impacting cellular metabolism and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to viral particles, compromising their membrane integrity and inhibiting membrane fusion events necessary for viral entry . This compound also interferes with cellular endocytosis, preventing the internalization of viral particles . Additionally, this compound has been shown to inhibit the expression of viral proteins, thereby reducing viral replication and spread .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy may decrease over prolonged periods due to potential degradation . Long-term studies have shown that this compound can have sustained antiviral effects, but its cytotoxicity may also increase with extended exposure . These temporal effects highlight the importance of optimizing dosage and exposure duration in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiviral activity with minimal cytotoxicity . At higher doses, this compound can cause adverse effects, including toxicity and impaired cellular function . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings underscore the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to tryptophan metabolism. It interacts with enzymes such as indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase, which are key players in the kynurenine pathway . This compound can influence metabolic flux and metabolite levels, potentially affecting immune responses and cellular homeostasis . The involvement of this compound in these pathways highlights its potential impact on broader physiological processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its antiviral effects . The compound’s distribution is influenced by its solubility and affinity for cellular components, which can affect its accumulation and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enables the compound to interact with viral particles and cellular machinery involved in viral entry and replication . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

5-(difluoromethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-7(9)13-4-1-2-5(6(11)12)10-3-4/h1-3,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGGIPBAUKZCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 5-(difluoromethoxy)picolinate (0.750 g, 3.69 mmol) in 1,4-dioxane (18.46 ml) was added sodium hydroxide, 1N aqueous solution (7.4 ml, 7.4 mmol) and the reaction mixture was stirred at RT for overnight. Then hydrogen chloride, 4.0M solution in 1,4-dioxane (1.8 ml, 7.38 mmol) was added and stirred for 1 h. The reaction mixture was concentrated and was diluted with water and extracted with EtOAc. The organic extract was dried over MgSO4, filtered and concentrated to give 5-(difluoromethoxy)picolinic acid (0.6013 g, 3.18 mmol, 86% yield). MS m/z: 190.2 [M+H].
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Synthesis routes and methods II

Procedure details

A solution of C7 (17 g, 84 mmol) in tetrahydrofuran (100 mL) and water (50 mL) was cooled to 0° C. and treated with lithium hydroxide (6.0 g, 250 mmol). After the reaction mixture had stirred at room temperature for 2 hours, it was acidified to a pH of 3 with 1 M aqueous hydrochloric acid. The aqueous layer was extracted with ethyl acetate (3×100 mL), and the combined organic layers were washed with saturated aqueous sodium chloride solution (100 mL), dried, filtered, and concentrated under reduced pressure to provide the product as a white solid. Yield: 13 g, 69 mmol, 82%. LCMS m/z 189.8 [M+H]+. 1H NMR (400 MHz, CDCl3) δ 8.52 (d, J=2.4 Hz, 1H), 8.29 (d, J=8.5 Hz, 1H), 7.73 (dd, J=8.6, 2.4 Hz, 1H), 6.68 (t, JHF=71.5 Hz, 1H).
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17 g
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50 mL
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6 g
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Synthesis routes and methods III

Procedure details

A 2 N sodium hydroxide solution (3.74 mL) was added to a solution of methyl 5-difluoromethoxypyridine-2-carboxylate obtained in Preparation Example 49-(1) (760 mg) in methanol (15 mL), and the mixture was stirred at room temperature for 30 minutes. The reaction solution was made acidic with hydrochloric acid. Saturated aqueous sodium chloride and ethyl acetate were added to the reaction solution, and the organic layer was separated. The organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound (482 mg).
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Synthesis routes and methods IV

Procedure details

To a solution of methyl 5-(difluoromethoxy)picolinate from step K2 (730 mg, 3.59 mmol) in THF (8 mL), was added a solution of lithium hydroxide (430 mg, 18.0 mmol) in water (5 mL). The mixture was stirred at rt for 3 h, then concentrated in vacuo. After the addition of 10 mL of 1 N HCl, 150 mL of EtOAc was added. The resulting mixture was washed with water. The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo to afford 5-(difluoromethoxy)picolinic acid (610 mg, 3.23 mmol, 90% yield). LCMS (M+H)+=190.1. 1H NMR (500 HMz, chloroform-d) δ 8.52 (d, J=2.0 Hz, 1H), 8.30 (d, J=8.5 Hz, 1H), 7.74 (dd, J=8.5, 2.6 Hz, 1H), 6.84-6.53 (m, 1H).
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8 mL
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5 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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